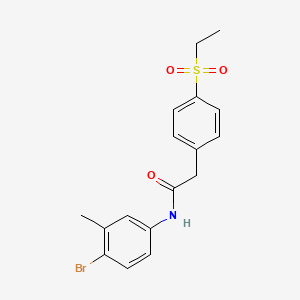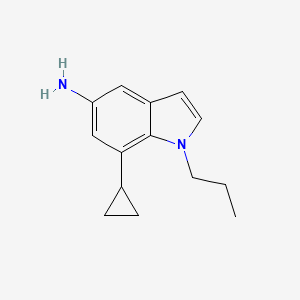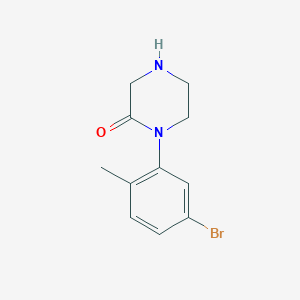
methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . Another method includes the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the hydrazinyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds.
Applications De Recherche Scientifique
Methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate has numerous applications in scientific research:
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate include other triazole derivatives such as:
- 1,2,4-Triazole-3-carboxylic acid methyl ester
- 3-Methyl-1H-1,2,4-triazole
- Various triazole-pyrimidine hybrids
Uniqueness
This compound is unique due to its specific hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C4H7N5O2 |
|---|---|
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C4H7N5O2/c1-11-3(10)2-6-4(7-5)9-8-2/h5H2,1H3,(H2,6,7,8,9) |
Clé InChI |
IIKHQYHQZOIKAR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=NN1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)






![4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13872782.png)


